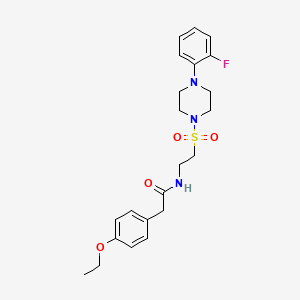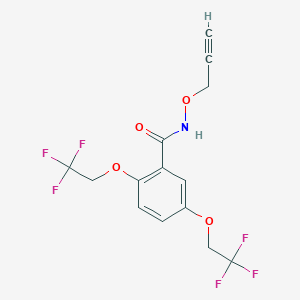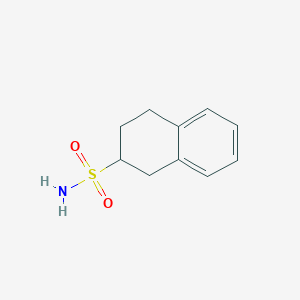![molecular formula C25H22BF4N B2619931 1-[(4-Methylphenyl)methyl]-2,4-diphenylpyridin-1-ium; tetrafluoroboranuide CAS No. 80560-87-8](/img/structure/B2619931.png)
1-[(4-Methylphenyl)methyl]-2,4-diphenylpyridin-1-ium; tetrafluoroboranuide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-[(4-Methylphenyl)methyl]-2,4-diphenylpyridin-1-ium; tetrafluoroboranuide is a chemical compound that belongs to the class of pyridinium salts. It has been extensively studied for its potential applications in scientific research, particularly in the field of biological and medicinal chemistry.
Mecanismo De Acción
The mechanism of action of 1-[(4-Methylphenyl)methyl]-2,4-diphenylpyridin-1-ium; tetrafluoroboranuide involves its ability to bind to specific biological molecules and emit fluorescence upon excitation with light of a certain wavelength. This property allows it to be used as a probe for the detection and imaging of these molecules. Additionally, its photosensitizing activity is based on its ability to generate reactive oxygen species upon exposure to light, which can induce cell death in cancer cells.
Biochemical and Physiological Effects:
Studies have shown that 1-[(4-Methylphenyl)methyl]-2,4-diphenylpyridin-1-ium; tetrafluoroboranuide can interact with various biological molecules such as proteins, lipids, and nucleic acids, leading to changes in their conformation and function. It has also been found to have antioxidant activity, which can protect cells from oxidative stress. Furthermore, its photosensitizing activity can induce cell death in cancer cells, making it a potential therapeutic agent for the treatment of cancer.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of 1-[(4-Methylphenyl)methyl]-2,4-diphenylpyridin-1-ium; tetrafluoroboranuide is its high selectivity and sensitivity towards biological molecules, which makes it a valuable tool for studying their structure and function. It is also relatively easy to synthesize and purify, which makes it accessible to researchers. However, one of the limitations of this compound is its potential toxicity towards cells, which can affect the reliability of experimental results. Therefore, it is important to carefully optimize the concentration and exposure time of the compound in experiments.
Direcciones Futuras
There are several future directions for the use of 1-[(4-Methylphenyl)methyl]-2,4-diphenylpyridin-1-ium; tetrafluoroboranuide in scientific research. One potential direction is the development of new fluorescent probes based on this compound for the detection and imaging of specific biological molecules. Another direction is the optimization of its photosensitizing activity for the treatment of cancer. Additionally, further studies are needed to explore its potential therapeutic applications for the treatment of Alzheimer's disease and other neurodegenerative disorders.
Métodos De Síntesis
The synthesis of 1-[(4-Methylphenyl)methyl]-2,4-diphenylpyridin-1-ium; tetrafluoroboranuide involves the reaction of 4-methylbenzyl chloride with 2,4-diphenylpyridine in the presence of a base such as potassium carbonate. The resulting intermediate is then treated with tetrafluoroboric acid to yield the final product. The purity of the compound can be confirmed through various analytical techniques such as nuclear magnetic resonance spectroscopy and high-performance liquid chromatography.
Aplicaciones Científicas De Investigación
1-[(4-Methylphenyl)methyl]-2,4-diphenylpyridin-1-ium; tetrafluoroboranuide has been widely used in scientific research as a fluorescent probe for detecting and imaging biological molecules such as proteins, lipids, and nucleic acids. It has also been employed as a photosensitizer for photodynamic therapy, a technique that uses light to activate a photosensitizing agent to kill cancer cells. Furthermore, this compound has shown potential as a therapeutic agent for the treatment of Alzheimer's disease, as it can inhibit the aggregation of amyloid beta peptides, which are believed to play a role in the pathogenesis of the disease.
Propiedades
IUPAC Name |
1-[(4-methylphenyl)methyl]-2,4-diphenylpyridin-1-ium;tetrafluoroborate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H22N.BF4/c1-20-12-14-21(15-13-20)19-26-17-16-24(22-8-4-2-5-9-22)18-25(26)23-10-6-3-7-11-23;2-1(3,4)5/h2-18H,19H2,1H3;/q+1;-1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LDLMMKVIRDQWSV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[B-](F)(F)(F)F.CC1=CC=C(C=C1)C[N+]2=C(C=C(C=C2)C3=CC=CC=C3)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H22BF4N |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
423.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[(4-Methylphenyl)methyl]-2,4-diphenylpyridin-1-ium; tetrafluoroboranuide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![N-(benzo[d]thiazol-2-yl)-2-(3-methyl-2,4-dioxo-1,3,8-triazaspiro[4.5]decan-8-yl)acetamide](/img/structure/B2619855.png)


![6,8-difluoro-3-(4-fluorophenyl)-1-(4-methoxyphenyl)-1H-pyrazolo[4,3-c]quinoline](/img/structure/B2619860.png)
![N-{4-[(4,6-dimethylpyrimidin-2-yl)sulfamoyl]phenyl}naphthalene-2-carboxamide](/img/structure/B2619862.png)
![N-[2-(2H-1,3-benzodioxol-5-yloxy)ethyl]-4-(trifluoromethyl)benzamide](/img/structure/B2619864.png)
![N-(2-chlorophenyl)-2-[6-(4-fluorophenyl)imidazo[2,1-b][1,3]thiazol-3-yl]acetamide](/img/structure/B2619865.png)


![1-[4-[5-Fluoro-6-(4-methoxyphenyl)pyrimidin-4-yl]piperazin-1-yl]-2-pyrazol-1-ylethanone](/img/structure/B2619868.png)
![3-(4-Fluoro-3-methylphenyl)-1-[2-(2-methylpyrazol-3-yl)piperidin-1-yl]propan-1-one](/img/structure/B2619869.png)